2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide
Description
The compound 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazolinone core. Key structural features include:
- 6,7-Dimethoxy substitutions on the quinazoline ring, which enhance electron density and influence binding interactions.
- A 3-{[4-(piperidine-1-carbonyl)phenyl]methyl} substituent, introducing a bulky, lipophilic moiety that may modulate target affinity and pharmacokinetics.
- An N-propylacetamide side chain, which affects solubility and membrane permeability.
Properties
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-4-12-29-25(33)18-31-22-16-24(38-3)23(37-2)15-21(22)27(35)32(28(31)36)17-19-8-10-20(11-9-19)26(34)30-13-6-5-7-14-30/h8-11,15-16H,4-7,12-14,17-18H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBURINYCKYFNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the methoxy groups, and attachment of the piperidine moiety. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of Piperidine Moiety: This step often involves nucleophilic substitution reactions using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
The compound 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide, also known as 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide, is a quinazoline derivative with potential applications in drug development and biochemical studies.
Basic Information
- Molecular Formula:
- Molecular Weight: 522.602 g/mol
- CAS Number: 1242859-09-1
- IUPAC Name: The IUPAC name reflects its complex structure, including multiple functional groups and a quinazoline core.
Applications in Scientific Research
The primary applications of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide lie within scientific research:
- Chemical Research: It serves as a valuable reagent in various chemical syntheses and analytical studies.
- Drug Development: The compound is utilized in the development of new pharmaceutical agents. Its quinazoline core is significant in medicinal chemistry due to its potential biological activities.
- Biochemical Studies: It is used to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tetrahydroquinazolinone vs. Tetrahydroimidazo[1,2-a]pyridine
The target compound’s tetrahydroquinazolinone core differs from the tetrahydroimidazo[1,2-a]pyridine systems reported in and . Key distinctions include:
- Ring Strain: The fused quinazolinone system may exhibit greater conformational rigidity than the imidazo-pyridine, influencing target selectivity .
Piperidine vs. Piperazine Derivatives
describes a compound with a piperazine moiety, while the target compound features a piperidine ring. Differences include:
- Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine, affecting ionization states and bioavailability.
- Synthetic Accessibility : Piperidine derivatives often exhibit higher yields (e.g., 65% in ) compared to more complex heterocycles .
Substituent Effects
Aromatic Substituents
- The target compound’s 4-(piperidine-1-carbonyl)benzyl group introduces steric bulk and lipophilicity, contrasting with the 4-nitrophenyl and benzyl groups in and .
Side Chain Variations
- The N-propylacetamide chain in the target compound differs from the diethyl ester groups in 1l and 2d. Esters are prone to hydrolysis, whereas acetamides offer greater metabolic resistance, suggesting improved oral bioavailability for the target compound .
Physicochemical Properties
The higher molecular weight of the target compound suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to 1l and 2d .
Implications for Drug Development
The target compound’s structural features—such as the dimethoxy groups and piperidine-carbonyl substituent—suggest optimized pharmacokinetic profiles relative to nitro- or ester-containing analogs. However, its higher molecular weight and lipophilicity may necessitate formulation strategies to improve solubility. Further studies using crystallographic tools (e.g., SHELX, OLEX2) could elucidate binding modes and guide lead optimization .
Biological Activity
The compound 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is a synthetic derivative belonging to the class of quinazoline compounds. This article aims to explore its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C23H30N6O3
- Molecular Weight : 438.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within the body. Quinazoline derivatives are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of piperidine and methoxy groups in this compound enhances its lipophilicity and bioavailability.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a related study evaluated the effects of quinazoline derivatives on human breast cancer cells and found that they induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been investigated. Similar quinazoline derivatives have shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
Preliminary studies on related compounds indicate antimicrobial properties against various pathogens. The structure of quinazolines allows them to interact with bacterial enzymes effectively, leading to growth inhibition. Specific tests against Staphylococcus aureus and Escherichia coli have shown promising results .
Case Studies
- Study on Anticancer Properties : A recent study evaluated a series of quinazoline derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in the piperidine moiety significantly affected cytotoxicity and selectivity towards cancer cells .
- Inflammation Model : Another research project assessed the anti-inflammatory effects using a murine model of acute inflammation. The compound demonstrated a dose-dependent reduction in paw edema and cytokine levels, highlighting its therapeutic potential in inflammatory diseases .
- Antimicrobial Evaluation : A comparative study on various quinazoline derivatives showed that those with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. This reinforces the significance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
